molecular formula C10H13BrN2O B13801941 N'-(4-bromophenyl)butanehydrazide CAS No. 74305-98-9

N'-(4-bromophenyl)butanehydrazide

Cat. No.: B13801941
CAS No.: 74305-98-9
M. Wt: 257.13 g/mol
InChI Key: STPHYKOKHWXZMH-UHFFFAOYSA-N
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Description

N’-(4-bromophenyl)butanehydrazide is an organic compound with the molecular formula C10H13BrN2O It is a derivative of butanehydrazide, where a bromophenyl group is attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of N’-(4-bromophenyl)butanehydrazide typically involves the reaction of 4-bromobenzoyl chloride with butanehydrazide. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion .

Industrial Production Methods

Industrial production methods for N’-(4-bromophenyl)butanehydrazide are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but may include additional steps for purification and quality control to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

N’-(4-bromophenyl)butanehydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N’-(4-bromophenyl)butanehydrazide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N’-(4-bromophenyl)butanehydrazide involves its interaction with specific molecular targets. For example, it has been shown to inhibit aminobutyrate transaminase, an enzyme involved in the metabolism of gamma-aminobutyric acid (GABA). This inhibition occurs through a bi–bi ping pong mechanism, where the compound binds to the enzyme’s active site, preventing the enzyme from catalyzing its normal reaction .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-(4-bromophenyl)butanehydrazide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit aminobutyrate transaminase with high potency makes it a valuable compound for medicinal chemistry research .

Properties

CAS No.

74305-98-9

Molecular Formula

C10H13BrN2O

Molecular Weight

257.13 g/mol

IUPAC Name

N'-(4-bromophenyl)butanehydrazide

InChI

InChI=1S/C10H13BrN2O/c1-2-3-10(14)13-12-9-6-4-8(11)5-7-9/h4-7,12H,2-3H2,1H3,(H,13,14)

InChI Key

STPHYKOKHWXZMH-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)NNC1=CC=C(C=C1)Br

Origin of Product

United States

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